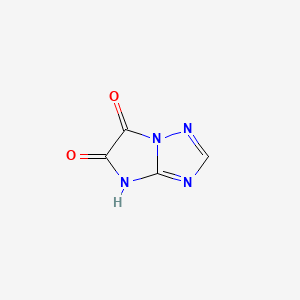

3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

39989-29-2 |

|---|---|

Molecular Formula |

C4H2N4O2 |

Molecular Weight |

138.08 g/mol |

IUPAC Name |

4H-imidazo[1,2-b][1,2,4]triazole-5,6-dione |

InChI |

InChI=1S/C4H2N4O2/c9-2-3(10)8-4(7-2)5-1-6-8/h1H,(H,5,6,7,9) |

InChI Key |

YQVIWKFOGCKJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN2C(=O)C(=O)NC2=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-mercapto-1,2,4-triazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired compound . The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the imidazole or triazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione derivatives as inhibitors of the c-Met receptor tyrosine kinase. This receptor is implicated in various cancers, including lung and liver cancer. Research indicates that compounds derived from this structure can effectively inhibit c-Met signaling pathways, leading to reduced tumor growth and metastasis .

Case Study:

A patent (US10472367B2) discusses the synthesis of imidazo[1,2-b][1,2,4]triazines that act as c-Met inhibitors for cancer treatment. The study demonstrated that these compounds exhibited significant antiproliferative effects on cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| Imidazo[1,2-b][1,2,4]triazine | c-Met inhibition | |

| This compound | Antitumor properties |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and fungi with positive results. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymes.

Research Findings:

Studies indicate that certain derivatives of this compound possess potent antibacterial and antifungal properties. For instance, compounds have been synthesized that demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus .

Herbicidal Properties

Research has explored the use of this compound in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation has been investigated.

Case Study:

A study conducted on various triazole derivatives indicated that some could effectively control weed populations without harming crops. This application is particularly relevant in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1H-1,2,3-Triazole Analogs

1H-1,2,3-Triazole derivatives, such as those synthesized via click chemistry (), lack the fused imidazole ring and dione groups. These simpler triazoles are widely used in pharmaceuticals (e.g., carbonic anhydrase-II inhibitors) due to their metabolic stability and ease of functionalization . This may limit their efficacy in targets requiring strong dipole interactions .

Key Differences:

| Property | 3H-Imidazo-Triazole-Dione | 1H-1,2,3-Triazole Analogs |

|---|---|---|

| Core Structure | Fused imidazole-triazole with dione | Single triazole ring |

| Hydrogen Bonding | High (dione groups) | Moderate (dependent on substituents) |

| Applications | Potential enzyme inhibition | Carbonic anhydrase-II inhibitors |

Imidazo[2,1-c][1,2,4]triazin-6(7H)-ones

describes imidazo[2,1-c][1,2,4]triazin-6(7H)-ones, which feature a triazinone ring fused to imidazolone. Unlike 3H-imidazo-triazole-dione, these compounds contain a six-membered triazinone ring, which increases molecular weight and planarity. The antimicrobial activities reported for these derivatives (e.g., antifungal and antibacterial) suggest that fused triazine-imidazole systems may target microbial enzymes or membranes. In contrast, the dione groups in 3H-imidazo-triazole-dione could favor interactions with eukaryotic targets (e.g., neural receptors) due to enhanced polarity .

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Thiazolo-triazoles, such as 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (), exhibit anticonvulsant activity in MES and PTZ seizure models. The thiazole ring introduces sulfur, which may enhance lipid solubility and blood-brain barrier penetration compared to the oxygen-rich dione groups in 3H-imidazo-triazole-dione. However, the dione groups could improve water solubility, reducing toxicity risks in systemic applications .

Activity Comparison:

| Compound | Core Structure | Anticonvulsant Activity (MES Test) |

|---|---|---|

| 3c (Thiazolo-triazole) | Thiazole + triazole | Highly active |

| 3H-Imidazo-Triazole-Dione | Imidazole + triazole + dione | Not yet reported (theoretical potential) |

Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazines () incorporate a six-membered pyridazine ring, increasing π-conjugation and planarity. These derivatives are often explored in kinase inhibition due to their ability to occupy ATP-binding pockets. In contrast, the smaller fused imidazole-triazole-dione system may favor interactions with shallower binding sites, such as those in neurotransmitter receptors .

5,6-Dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic Acid

This compound () features a carboxylic acid substituent instead of dione groups. The carboxylic acid enhances ionic interactions and solubility at physiological pH, whereas the dione groups in 3H-imidazo-triazole-dione act as neutral hydrogen-bond acceptors. This difference could influence bioavailability and target selectivity .

Research Findings and Implications

- Structural Flexibility vs. Rigidity: The fused imidazole-triazole-dione system offers intermediate rigidity compared to fully planar triazinones () or flexible 1H-1,2,3-triazoles (), balancing binding affinity and metabolic stability.

- Biological Activity : Thiazolo-triazoles () demonstrate that substituents on fused rings critically modulate activity. The dione groups in 3H-imidazo-triazole-dione may similarly enhance interactions with polar residues in enzymes or receptors.

- Synthetic Accessibility: and highlight the role of hydrazonoyl halides and active methylene compounds in synthesizing fused triazole derivatives. Similar strategies could optimize the synthesis of 3H-imidazo-triazole-dione derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via iminophosphorane-mediated annulation, where a tandem aza-Wittig reaction between vinyl iminophosphoranes and isocyanates generates the core structure. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of iminophosphorane to isocyanate) and using aprotic solvents (e.g., THF or DCM) at 0–25°C improves yields (60–75%) . Characterization via IR and NMR is critical to confirm the absence of side products like carbodiimides .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to confirm the structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and triazole NH protons (δ 10–12 ppm). Carbon signals for carbonyl groups (C=O) appear at δ 160–170 ppm .

- IR : Strong absorbance at ~1700 cm⁻¹ confirms the presence of carbonyl groups .

- Elemental analysis : Used to validate purity (>95%) and molecular formula consistency .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Kinase inhibition : CDK2 and c-MET inhibition assays using ATP-competitive ELISA protocols (IC₅₀ values reported in µM ranges) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess viability reduction via ROS induction .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory activity of this compound against kinases like CDK2 or c-MET?

- Methodological Answer :

- Fluorine substitution : Introducing electron-withdrawing groups (e.g., -F) at position 3 improves CDK2 binding affinity (e.g., compound 3 in shows IC₅₀ = 0.8 µM vs. 15 µM for unsubstituted analogs).

- Heterocyclic fusion : Pyrrolo[1,2-b]triazine derivatives exhibit enhanced necroptosis inhibition (EC₅₀ < 100 nM) by stabilizing hydrophobic interactions in the kinase ATP-binding pocket .

Q. How do contradictory data on inhibitory potency across studies arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times. Standardizing protocols (e.g., Eurofins KinaseProfiler) reduces variability .

- Compound purity : HPLC-MS validation (>98% purity) ensures activity correlates with the intended structure .

Q. What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with c-MET (PDB: 3LQ8). Focus on hydrogen bonding with Met1160 and π-π stacking with Tyr1159 .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can crystallography and DFT calculations elucidate the electronic and steric properties of derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to guide SAR .

- DFT : B3LYP/6-31G* basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.